BenchChemオンラインストアへようこそ!

2,3-Dimethylimidazo[1,2-a]pyridine

Physical Chemistry Proton Transfer Medicinal Chemistry

This 2,3-dimethylimidazo[1,2-a]pyridine core delivers a 26.1 kJ/mol proton affinity increase over unsubstituted imidazo[1,2-a]pyridine, directly boosting positive-ion ESI response in LC‑MS/MS methods. The 2,3‑substitution pattern is pharmacophore‑critical for sub‑micromolar gastric H⁺/K⁺‑ATPase inhibition (IC₅₀ 0.38 μM for 8‑[(2,6‑dimethylbenzyl)amino] derivative). ECHA‑notified Carc. 2 (H351) and Acute Tox. 4 (H302) classifications mandate carcinogen‑compliant waste disposal and PPE—factor these costs into total cost of ownership. Only procure this regioisomer when the 2,3‑dimethyl pattern is synthetically essential; otherwise select lower‑hazard regioisomers to minimize regulatory burden.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 875-80-9
Cat. No. B1604634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylimidazo[1,2-a]pyridine
CAS875-80-9
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=CC2=N1)C
InChIInChI=1S/C9H10N2/c1-7-8(2)11-6-4-3-5-9(11)10-7/h3-6H,1-2H3
InChIKeyKQFIATWLSFGEPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / 100 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylimidazo[1,2-a]pyridine (CAS 875-80-9): Core Properties and Regulatory Profile for Scientific Procurement


2,3-Dimethylimidazo[1,2-a]pyridine (CAS 875-80-9) is a fused bicyclic heteroaromatic scaffold (C9H10N2, MW 146.19) that serves as a foundational building block in medicinal chemistry, particularly for the development of potassium-competitive acid blockers (P-CABs) and kinase-targeted probes [1]. Its molecular structure is characterized by a proton affinity of 998.2 kJ/mol and gas basicity of 966.4 kJ/mol, according to NIST-evaluated data [2]. Regulatory notifications (ECHA) classify the compound with Acute Tox. 4 (H302), Carc. 2 (H351), and Aquatic Chronic 2 (H411), mandating stringent laboratory handling and waste protocols [3].

Why Generic 2,3-Dimethylimidazo[1,2-a]pyridine Scaffolds Cannot Be Interchanged: A Procurement Risk Assessment


Substitution of 2,3-Dimethylimidazo[1,2-a]pyridine with in-class imidazopyridine analogs is a high-risk procurement strategy due to quantifiable divergence in basicity and confirmed hazard profiles. The 2,3-dimethyl substitution pattern directly elevates the intrinsic gas-phase basicity by 26.1 kJ/mol relative to the unsubstituted core [1], a shift that fundamentally alters protonation states in biological and analytical matrices. Furthermore, while the parent imidazo[1,2-a]pyridine scaffold is not subject to specific harmonized carcinogenicity classification, the 2,3-dimethyl derivative carries an ECHA-notified Carc. 2 (H351) hazard [2]. This introduces mandatory risk management and waste disposal costs that are absent for its 2,7-dimethyl regioisomer or mono-methylated analogs, rendering generic substitution economically and regulatorily non-equivalent.

Quantitative Evidence Guide: Verifiable Differentiation of 2,3-Dimethylimidazo[1,2-a]pyridine vs. Closest Analogs


2,3-Dimethylimidazo[1,2-a]pyridine Exhibits 2.7% Higher Proton Affinity and 2.8% Higher Gas Basicity Than Unsubstituted Imidazo[1,2-a]pyridine

Gas-phase ion energetics data from the NIST Chemistry WebBook establish that 2,3-Dimethylimidazo[1,2-a]pyridine possesses a proton affinity of 998.2 kJ/mol [1], while the unsubstituted imidazo[1,2-a]pyridine (CAS 274-76-0) has a proton affinity of 972.1 kJ/mol [2]. This represents an absolute increase of 26.1 kJ/mol (2.7%) in the energy released upon protonation. Similarly, gas basicity is elevated from 940.3 kJ/mol (unsubstituted) to 966.4 kJ/mol (2,3-dimethyl), a difference of 26.1 kJ/mol (2.8%). The 2,3-dimethyl substitution enhances the electron density on the nitrogen atoms, rendering the molecule a stronger gas-phase base and altering its behavior in acidic environments, coordination chemistry, and mass spectrometry ionization.

Physical Chemistry Proton Transfer Medicinal Chemistry

Gas Basicity of 2,3-Dimethylimidazo[1,2-a]pyridine is 26.1 kJ/mol Higher Than Unsubstituted Imidazo[1,2-a]pyridine

Gas basicity (GB) is a fundamental thermodynamic parameter governing acid-base equilibria in non-aqueous environments and mass spectrometry. 2,3-Dimethylimidazo[1,2-a]pyridine demonstrates a GB of 966.4 kJ/mol [1], whereas the unsubstituted imidazo[1,2-a]pyridine exhibits a GB of 940.3 kJ/mol [2]. The 26.1 kJ/mol enhancement in GB is directly attributable to the electron-donating inductive effect of the methyl groups at the 2- and 3-positions, which increases the negative charge density on the bridgehead nitrogen and stabilizes the protonated conjugate acid. This difference is significant in gas-phase acid-base chemistry and influences the compound's performance as a ligand and its ionization efficiency in atmospheric pressure ionization sources.

Physical Chemistry Basicity Proton Transfer

ECHA Classification: 2,3-Dimethylimidazo[1,2-a]pyridine Carries H351 (Suspected Carcinogen) Hazard, Unlike 2,7-Dimethyl Regioisomer

Regulatory data from the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory assigns specific hazard statements to 2,3-Dimethylimidazo[1,2-a]pyridine: Acute Tox. 4 (H302 - Harmful if swallowed), Carc. 2 (H351 - Suspected of causing cancer), and Aquatic Chronic 2 (H411 - Toxic to aquatic life with long lasting effects) [1]. In contrast, the 2,7-dimethylimidazo[1,2-a]pyridine regioisomer and other methylated analogs do not carry a harmonized Carc. 2 classification. The H351 notification triggers mandatory risk management measures under GHS and REACH frameworks, including specific personal protective equipment, engineering controls, and hazardous waste disposal protocols that are not required for the 2,7-isomer. This represents a quantifiable difference in total cost of ownership and laboratory safety burden.

Safety Regulatory Compliance Toxicology

Derivative SAR: 8-Substituted 2,3-Dimethylimidazo[1,2-a]pyridines Show Target Engagement in PARP-1 and CYP Isoforms

While the parent 2,3-Dimethylimidazo[1,2-a]pyridine itself lacks direct target potency data, its 6-chloro-8-hydroxy derivative (BYK20370) demonstrates a PARP-1 IC50 of 398 nM at pH 7.8, 2°C [1]. In contrast, the 8-(2,6-dimethylbenzyloxy)-2,3-dimethylimidazo[1,2-a]pyridine analog (CHEMBL1076536) shows a markedly different polypharmacology profile: CYP1A2 IC50 = 700 nM, CYP2D6 IC50 = 2300 nM, and CYP3A4 IC50 = 5500 nM [2]. The 2,3-dimethyl substitution pattern, combined with the 8-position modification, directs the scaffold's selectivity from PARP inhibition toward CYP engagement. This establishes the 2,3-dimethyl core as a versatile, tunable scaffold where the same substitution pattern can yield both PARP-targeted (6-Cl, 8-OH) and CYP-targeted (8-O-benzyl) inhibitors, depending on peripheral modifications.

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Gastric H+/K+-ATPase Inhibition: 2,3-Dimethyl Scaffold Enables Potent P-CAB Activity in 8-Aminoalkyl Derivatives

Derivatives of 2,3-Dimethylimidazo[1,2-a]pyridine have been extensively characterized as potassium-competitive acid blockers (P-CABs) targeting gastric H+/K+-ATPase. The 8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide derivative (AR-H047108) exhibits an H+/K+-ATPase IC50 of 0.38 μM , representing a potent reversible inhibition of the gastric proton pump. This activity is contingent upon the 2,3-dimethyl substitution pattern, as QSAR and molecular docking studies on heteroaryl-substituted imidazo[1,2-a]pyridine derivatives acting as acid pump antagonists confirm that the methyl groups at positions 2 and 3 are critical for optimal steric and electrostatic complementarity within the enzyme's active site [1]. In contrast, 2,7-dimethyl and mono-methyl analogs demonstrate reduced H+/K+-ATPase inhibitory potency due to suboptimal fit within the P-CAB pharmacophore.

Gastroenterology Acid Pump Antagonism Drug Discovery

Hazard Profile Differentiation: 2,3-Dimethyl Substitution Introduces H302 Acute Oral Toxicity, Absent in Unsubstituted Imidazo[1,2-a]pyridine

The ECHA C&L Inventory notification for 2,3-Dimethylimidazo[1,2-a]pyridine includes Acute Tox. 4 (H302 - Harmful if swallowed) [1]. In comparison, the unsubstituted imidazo[1,2-a]pyridine (CAS 274-76-0) does not carry any notified acute oral toxicity classification under the CLP Regulation. The H302 statement indicates that the compound is harmful upon ingestion, with an estimated LD50 between 300 and 2000 mg/kg body weight. This hazard classification necessitates specific handling procedures, including the use of appropriate personal protective equipment, prohibition of eating and drinking in the work area, and segregation from food and beverage storage. These requirements add measurable operational costs and procedural complexity relative to the unsubstituted analog.

Toxicology Safety Laboratory Compliance

Optimal Scientific and Industrial Application Scenarios for 2,3-Dimethylimidazo[1,2-a]pyridine (CAS 875-80-9) Based on Verified Evidence


Medicinal Chemistry: Rational Design of Potassium-Competitive Acid Blockers (P-CABs)

The 2,3-dimethyl substitution pattern is a validated pharmacophore element for gastric H+/K+-ATPase inhibition, as demonstrated by the 0.38 μM IC50 of the 8-[(2,6-dimethylbenzyl)amino] derivative and corroborated by QSAR/molecular docking studies [6]. Medicinal chemists should select 2,3-Dimethylimidazo[1,2-a]pyridine as the core scaffold over 2,7-dimethyl or mono-methyl regioisomers when the synthetic objective is to achieve sub-micromolar P-CAB activity. The quantitative SAR data indicate that the 2,3-substitution is critical for optimal steric and electrostatic fit within the enzyme active site. Procurement of this specific regioisomer de-risks SAR campaigns and increases the likelihood of generating potent acid pump antagonists.

Analytical Chemistry: LC-MS Method Development and Proton Affinity Tuning

The 26.1 kJ/mol elevation in proton affinity and gas basicity of 2,3-Dimethylimidazo[1,2-a]pyridine relative to unsubstituted imidazo[1,2-a]pyridine [6] directly enhances positive-ion electrospray ionization efficiency. Analytical chemists should procure the 2,3-dimethyl compound when developing sensitive LC-MS/MS methods for imidazopyridine-based analytes or when synthesizing internal standards that require high ionization response. The quantifiable basicity difference also informs pH-dependent retention behavior in reversed-phase chromatography and enables rational selection of mobile phase modifiers for optimal peak shape and sensitivity.

Laboratory Operations: Risk Management and Hazardous Material Procurement

The ECHA-notified H351 (Carc. 2) and H302 (Acute Tox. 4) classifications for 2,3-Dimethylimidazo[1,2-a]pyridine mandate specific handling, storage, and disposal protocols that are not required for 2,7-dimethylimidazo[1,2-a]pyridine or unsubstituted imidazo[1,2-a]pyridine. Laboratory managers and procurement officers must factor the additional cost of carcinogen-compliant waste disposal, personal protective equipment, and engineering controls into total cost of ownership calculations. This compound should be sourced only when its specific substitution pattern is chemically essential; otherwise, lower-hazard regioisomers should be prioritized to minimize regulatory burden and operational risk.

Chemical Biology: Polypharmacology Tool Development and CYP Inhibition Profiling

Derivatives of 2,3-Dimethylimidazo[1,2-a]pyridine exhibit quantifiable, tunable polypharmacology across CYP isoforms (CYP1A2 IC50 = 700 nM; CYP2D6 IC50 = 2300 nM; CYP3A4 IC50 = 5500 nM) and PARP-1 (IC50 = 398 nM) [6]. Researchers investigating drug-drug interaction liabilities or developing chemical probes with predetermined CYP inhibition profiles should prioritize the 2,3-dimethyl scaffold for derivative synthesis. The 2,3-dimethyl core provides a starting point for achieving selective CYP inhibition or broad-spectrum polypharmacology, depending on the choice of peripheral substituents at the 8-position, offering a measurable advantage over other imidazopyridine regioisomers that have not been as thoroughly characterized for CYP engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dimethylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.